Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-
CAS No.: 102562-22-1
Cat. No.: VC18860317
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102562-22-1 |
|---|---|
| Molecular Formula | C14H12N2O2 |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | 1,3-dimethylbenzo[h]quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C14H12N2O2/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(17)16(2)14(15)18/h3-8H,1-2H3 |
| Standard InChI Key | GTGSVKIJRPGOEB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=CC3=CC=CC=C32)C(=O)N(C1=O)C |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 1,3-dimethylbenzo[h]quinazoline-2,4-dione, reflects its intricate architecture. The benzo[h]quinazoline system consists of a naphthalene ring fused to a pyrimidine-2,4-dione moiety, with methyl groups at the 1- and 3-nitrogen atoms. Key structural identifiers include:
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InChI:
InChI=1S/C14H12N2O2/c1-15-12-10-6-4-3-5-9(10)7-8-11(12)13(17)16(2)14(15)18/h3-8H,1-2H3 -
InChIKey:
GTGSVKIJRPGOEB-UHFFFAOYSA-N -
Canonical SMILES:
CN1C2=C(C=CC3=CC=CC=C32)C(=O)N(C1=O)C
The planar fused-ring system facilitates π-π stacking interactions, while the methyl groups enhance lipophilicity, influencing solubility and bioavailability . X-ray crystallography of analogous compounds, such as benzo[g]quinazoline derivatives, reveals a nearly coplanar arrangement of the bicyclic system, with bond lengths and angles consistent with aromatic delocalization .
Synthesis Methodologies
Tandem Nucleophilic Cascade Annulation
A pioneering synthesis route involves the tandem reaction of 2-bromo-1,8-bis(dimethylamino)naphthalene with aryl cyanides. This method, reported by , proceeds via a [2 + 2 + 2] nucleophilic cascade annulation, yielding 10-dimethylaminobenzo[h]quinazolines. Key steps include:
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Lithiation: Treatment of 2-bromo-1,8-bis(dimethylamino)naphthalene with n-BuLi generates a reactive intermediate.
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Cyanide Addition: Sequential addition of two equivalents of aryl cyanide facilitates ring closure.
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Demethylation: The peri-NMe₂ groups are displaced under mild conditions, forming the quinazoline core .
Example Reaction Conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 2-Bromo-1,8-bis(DMA)naphthalene | THF | −78°C to RT | 65–78 |
Acid-Mediated Cycloisomerization
An alternative approach employs palladium-catalyzed cross-coupling followed by Brønsted acid-mediated cyclization. For instance, Sonogashira–Hagihara coupling of ethynyl precursors with halogenated pyrimidinediones, followed by treatment with H₂SO₄, yields benzo[h]quinazoline derivatives in quantitative yields .
Physicochemical Properties
Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl- exhibits the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 240.26 g/mol | |
| LogP (Predicted) | 2.1 | |
| Solubility in DMSO | >10 mg/mL | |
| Melting Point | Not reported | – |
The compound’s solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF) aligns with its moderate lipophilicity, making it suitable for in vitro biological assays .
Applications in Materials Science
The extended π-conjugation of benzo[h]quinazolines lends itself to optoelectronic applications. Derivatives with electron-donating groups (e.g., –NMe₂) exhibit bathochromic shifts in UV-vis spectra, suggesting utility in organic light-emitting diodes (OLEDs) . Fluorescence quantum yields of analogous compounds range from Φ = 0.15 to 0.45, depending on substituents .
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